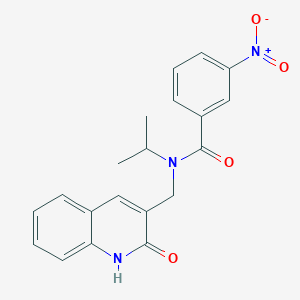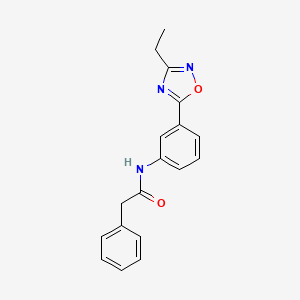
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide, also known as EMQN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide varies depending on its application. In anti-inflammatory and anti-cancer studies, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinase-2, which are involved in the inflammatory and cancer pathways. In biochemistry studies, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide acts as a fluorescent probe by binding to specific amino acids in proteins, which allows for the detection of protein-ligand interactions.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to have various biochemical and physiological effects. In anti-inflammatory studies, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In anti-cancer studies, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In biochemistry studies, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to bind to specific amino acids in proteins, which allows for the detection of protein-ligand interactions.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. One limitation of using N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is its cost, as it is a relatively expensive compound.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide. In medicinal chemistry, future studies could focus on the development of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide derivatives with improved anti-inflammatory, anti-cancer, and anti-bacterial properties. In biochemistry, future studies could focus on the use of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide as a fluorescent probe to study protein-ligand interactions in more detail. In pharmacology, future studies could focus on the development of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide-based drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method has been optimized to yield high purity and yield, and it has been shown to exhibit various biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for its study, which could lead to the development of new drugs and the advancement of scientific knowledge.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 4-nitrobenzoyl chloride in the presence of a base, followed by the addition of 4-ethoxyaniline. The resulting product is N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide, which can be purified by recrystallization. This method has been optimized to yield high purity and yield of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide.
科学研究应用
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been widely studied for its potential applications in various fields. In medicinal chemistry, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In biochemistry, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been used as a fluorescent probe to detect protein-ligand interactions. In pharmacology, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-34-23-11-9-21(10-12-23)28(26(31)18-5-7-22(8-6-18)29(32)33)16-20-15-19-14-17(2)4-13-24(19)27-25(20)30/h4-15H,3,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHXCHLQLNLBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)


